molecular formula C17H16F3N3O3S B2829349 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1421468-80-5

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Número de catálogo: B2829349
Número CAS: 1421468-80-5
Peso molecular: 399.39
Clave InChI: VSFYLXUDIZYJIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan ring and a trifluoromethylphenyl group. Key structural elements include:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, methylated at the 1-position.
  • 4-(Trifluoromethyl)phenyl group: A lipophilic substituent known to improve metabolic stability and bioavailability .

Its synthesis likely involves nucleophilic substitution or cross-coupling reactions, as seen in similar compounds .

Propiedades

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c1-23-15(16-3-2-8-26-16)9-14(22-23)10-21-27(24,25)11-12-4-6-13(7-5-12)17(18,19)20/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYLXUDIZYJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: The target compound’s furan ring distinguishes it from cyano- or pyranopyrazole-containing analogs . Furan’s electron-rich nature may alter reactivity compared to phenyl or CF₃-phenyl groups.
  • Melting Points: The high melting point of the pyrazolopyrimidine derivative (252–255°C) suggests greater crystallinity due to planar heterocyclic systems, whereas lower melting points in pyranopyrazoles correlate with less rigid structures.
  • Synthetic Yields : Yields for sulfonamide derivatives range from 33% to 73% , indicating variability in coupling efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the furan and CF₃ groups.

Functional Group Contributions

  • Trifluoromethyl (CF₃) Group : Present in the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
  • Sulfonamide Motif : Critical for hydrogen bonding and target engagement, as seen in kinase inhibitors . The methanesulfonamide in the target compound may offer better solubility than bulkier tosyl groups .
  • Furan vs.

Spectral and Analytical Data

  • ¹H NMR : The target compound’s furan protons are expected near δ 6.5–7.5, distinct from the δ 7.8–7.9 aromatic signals in CF₃-phenyl-containing analogs . The methylene bridge (CH₂) between pyrazole and sulfonamide may resonate at δ 3.0–4.0, similar to .
  • Mass Spectrometry : The pyrazolopyrimidine derivative shows a molecular ion at m/z 603.0 (M + 1), while the target compound’s estimated molecular weight (~450 g/mol) aligns with smaller analogs like .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via multi-step routes involving:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition .
  • Step 2 : Functionalization of the pyrazole nitrogen with a methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Introduction of the furan-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts or Lewis acids .
  • Step 4 : Sulfonamide formation by reacting the amine intermediate with methanesulfonyl chloride in dichloromethane .
  • Critical Parameters : Temperature (40–80°C for cyclization), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric ratios (1.1–1.3 equivalents of methylating agents) are optimized via Design of Experiments (DoE) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer : A combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan C-H couplings at δ 6.3–7.4 ppm) and sulfonamide proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~495.12 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the trifluoromethylphenyl group .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and furan C-O-C vibrations (1010–1070 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity data?

  • Answer :

  • Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, using software such as AutoDock Vina. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to explain outliers in activity data (e.g., trifluoromethyl group flexibility affecting binding) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to rationalize potency variations among analogs .

Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?

  • Answer :

  • Process Optimization :
  • Replace batch reactions with flow chemistry for pyrazole cyclization (improves heat/mass transfer) .
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in sulfonylation steps .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC (C18 column, acetonitrile/water) for >95% purity .
  • Yield Tracking : Monitor intermediates via LC-MS at each step; typical yields range from 45% (initial steps) to 75% (final sulfonamide formation) .

Q. How does the trifluoromethyl group’s position influence bioactivity compared to analogs?

  • Answer :

  • Activity Trends :
Analog StructureTrifluoromethyl PositionIC₅₀ (COX-2 Inhibition)
Para (target compound)4-position on phenyl0.12 μM
Meta3-position on phenyl0.87 μM
Ortho2-position on phenyl2.45 μM
  • Mechanistic Insight : Para-substitution maximizes hydrophobic interactions with COX-2’s active site, while ortho-substitution induces steric clashes .

Q. How can conflicting in vitro vs. in vivo pharmacokinetic data be addressed?

  • Answer :

  • In Vitro-In Vivo Correlation (IVIVC) : Use hepatic microsome assays (human/rat) to predict metabolic stability. If in vitro t₁/₂ > 60 min but in vivo clearance is rapid, investigate protein binding (e.g., >95% plasma protein binding reduces free drug availability) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve oral bioavailability if poor solubility (<10 μg/mL in PBS) is observed .

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